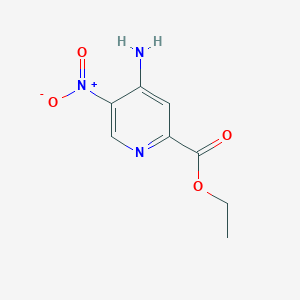

Ethyl 4-amino-5-nitropicolinate

描述

Contextual Importance of Pyridine (B92270) Ring Systems in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. chempanda.comnih.gov Its unique electronic properties, including its basicity and ability to participate in various reactions, make it a crucial component in numerous applications. ntnu.noresearchgate.net Pyridine and its derivatives are integral to many natural products, including several essential vitamins. ntnu.no In medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into pharmaceutical agents due to its ability to form hydrogen bonds and interact with biological targets. nih.govmdpi.com The presence of the nitrogen atom in the ring not only influences the molecule's reactivity and solubility but also provides a key point for functionalization, allowing chemists to fine-tune the properties of pyridine-containing compounds for specific applications in fields ranging from pharmaceuticals to agrochemicals and material science. chempanda.comnih.gov

Overview of Functionalized Picolinate (B1231196) Esters in Synthetic Organic Chemistry

Picolinate esters are a class of pyridine derivatives where an ester group is attached to the pyridine ring, typically at the 2-position (picolinic acid) or other positions (nicotinic or isonicotinic acid). These functionalized esters are valuable intermediates in organic synthesis. The ester moiety can serve as a handle for further chemical transformations, while the pyridine nitrogen can influence the reactivity of the ester or act as a coordinating site for metal catalysts. dovepress.comstereoelectronics.org

Functionalized picolinate esters have been employed in the synthesis of a variety of complex molecules. For instance, they are key components in the development of herbicides, where the picolinate structure is part of a class of synthetic auxin herbicides. mdpi.com In medicinal chemistry, the picolinate framework is found in various drug candidates and approved drugs. dovepress.com The ester group itself can be a target for modification, allowing for the creation of libraries of related compounds for screening in drug discovery programs. stereoelectronics.org The strategic placement of other substituents on the pyridine ring of picolinate esters further enhances their utility, providing chemists with a powerful tool for constructing molecules with desired properties.

Specific Research Focus on Ethyl 4-Amino-5-nitropicolinate within Pyridine Chemistry

This compound is a specific example of a highly functionalized pyridine derivative. Its structure combines the picolinate ester with two key functional groups on the pyridine ring: an amino group at the 4-position and a nitro group at the 5-position. This particular arrangement of substituents makes it a potentially valuable intermediate in synthetic chemistry.

The primary research interest in a compound like this compound lies in its role as a building block. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, opening up pathways for the synthesis of di-amino substituted pyridines. The existing amino group can be modified or used to direct further reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

While specific, publicly documented research applications focusing solely on this compound are not extensively available, its structural motifs are found in more complex molecules that are the subject of research. For example, substituted aminonitropyridines are precursors in the synthesis of various biologically active compounds. mdpi.com The strategic placement of amino and nitro groups on a pyridine ring is a common strategy in the design of molecules for medicinal chemistry and materials science. Therefore, the research significance of this compound is primarily as a versatile starting material for the synthesis of more elaborate and potentially bioactive pyridine derivatives.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 1000783-10-7 |

| Molecular Formula | C8H9N3O4 |

| Related Categories | Heterocyclic Building Blocks, Pyridines, Nitroes, Esters |

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-amino-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSAVGAWCWMKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635840 | |

| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000783-10-7 | |

| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Amino 5 Nitropicolinate and Its Analogues

Established Synthetic Pathways for 4-Amino-5-nitropicolinates

The traditional synthesis of 4-amino-5-nitropicolinates often involves a sequence of classical organic reactions, primarily nitration, amination, and esterification or hydrolysis. These methods, while established, form the foundation for the preparation of this class of compounds.

General Nitration and Amination Strategies

The introduction of nitro and amino groups onto the picolinic acid scaffold is a key step in the synthesis of the target compound. A common strategy involves the nitration of a picolinic acid derivative, followed by the reduction of a nitro group or the direct introduction of an amino group. For instance, the synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid. umsl.edu The resulting 4-nitropicolinic acid N-oxide is then reduced to the corresponding 4-aminopicolinic acid via catalytic hydrogenation. umsl.edu

Another approach to amination involves the reduction of a nitroaromatic compound. Various reducing agents have been employed for the synthesis of aromatic amines from their corresponding nitro compounds, including indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695). orgsyn.org This method has been shown to be effective for the selective reduction of nitro groups in the presence of other functional groups. orgsyn.org

Esterification and Hydrolysis Processes (e.g., conversion from picolinic acid derivatives)

The formation of the ethyl ester of 4-amino-5-nitropicolinic acid is typically achieved through esterification of the corresponding carboxylic acid. Fischer esterification, a well-established method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. bond.edu.auresearchgate.net This reversible reaction's equilibrium can be shifted towards the ester product by removing water. bond.edu.au For substrates containing basic groups, such as an amino group, stoichiometric amounts of acid are often required. researchgate.net

Conversely, the hydrolysis of esters back to the carboxylic acid can be accomplished under basic conditions. rsc.org This process is relevant for the interconversion of picolinate (B1231196) derivatives. The rate of hydrolysis can be influenced by the presence of metal ions, as seen in the base hydrolysis of amino-acid esters coordinated to a cobalt(III) center. rsc.org

Modern Catalytic Approaches in Pyridine (B92270) Synthesis

Contemporary organic synthesis has seen a surge in the development of catalytic methods for the construction and functionalization of pyridine rings. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures (e.g., Suzuki coupling for 4-amino-6-(heterocyclic)picolinates)

Transition-metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnnih.gov The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a prominent example. libretexts.orgnih.gov This reaction is widely used to create biaryl compounds and has been applied to the synthesis of heteroaryl-substituted pyridines. mdpi.comnih.gov For instance, the Suzuki coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester with various (hetero)aryl bromides has been successfully demonstrated. researchgate.net This highlights the potential for creating complex picolinate analogues, such as 4-amino-6-(heterocyclic)picolinates, by coupling a suitably functionalized picolinate with a heterocyclic boronic acid or halide.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The efficiency of this process can be significantly influenced by the choice of ligands on the palladium catalyst. snnu.edu.cnnih.gov

Application of Heterogeneous and Homogeneous Catalysts (e.g., acidic/basic catalysts, nanocatalysts, MOF-based catalysts)

Both heterogeneous and homogeneous catalysts play crucial roles in modern pyridine synthesis. Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity, and their properties can be finely tuned by modifying the ligand structure. wikipedia.orgnih.gov Examples include ruthenium complexes used in olefin metathesis and iridium catalysts for C-H borylation. researchgate.netbeilstein-journals.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and recyclability. researchgate.net This is particularly important in industrial applications. Examples include cerium-based nanocatalysts for the oxidation of pyridines and porous phenolsulfonic acid-formaldehyde (PSF) resin as a solid-acid catalyst for esterification. researchgate.netorganic-chemistry.org The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as polymer-supported catalysts, is an active area of research. organic-chemistry.org

| Catalyst Type | Example | Application | Reference |

| Homogeneous | [Ru(η6-p-cymene)(p-Cl-dkt)Cl] | Anticancer studies | mdpi.com |

| Homogeneous | Iridium-based catalyst | Aromatic C-H borylation | researchgate.net |

| Heterogeneous | Cerium(IV)-sandwiched polyoxometalate in LDH | Pyridine oxidation | researchgate.net |

| Heterogeneous | Porous phenolsulfonic acid-formaldehyde (PSF) resin | Fatty acid esterification | organic-chemistry.org |

Ligand Design in Catalysis (e.g., bidentate picolinate ligands in ruthenium complexes)

The design of ligands is a critical aspect of developing efficient transition-metal catalysts. Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. wikipedia.orgmdpi.com Bidentate ligands, which bind to the metal center through two donor atoms, are of particular interest due to the enhanced stability they often confer through the chelate effect.

Picolinate ligands, derived from picolinic acid, are effective bidentate ligands in ruthenium catalysis. beilstein-journals.org For example, ruthenium indenylidene complexes bearing a bidentate picolinate ligand have been developed as latent catalysts for olefin metathesis, which can be activated by a specific stimulus. beilstein-journals.org The electronic properties of the picolinate ligand can be tuned by introducing substituents on the pyridine ring, which in turn affects the catalytic performance. beilstein-journals.org Furthermore, ruthenium complexes with bidentate ligands containing imidazolium (B1220033) moieties have been synthesized and their electrochemical and photophysical properties investigated. rsc.org

Green Chemistry Principles in the Synthesis of Nitropyridines

The integration of green chemistry principles into synthetic routes is crucial for minimizing environmental impact and improving the sustainability of chemical processes. For nitropyridine synthesis, this includes the use of multicomponent reactions, metal-free and solvent-free conditions, and microwave-assisted protocols.

Multicomponent Reactions (MCR) for Unsymmetric 5-Nitropyridines

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and step efficiency. In the context of unsymmetric 5-nitropyridines, MCRs have proven to be particularly effective.

A notable approach involves the reaction of 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal (B89532), a β-dicarbonyl compound, and ammonium acetate (B1210297) in an acetic acid solution. mdpi.commagritek.com This method yields previously inaccessible 4-methyl-substituted 5-nitro-1,4-dihydropyridine derivatives in satisfactory yields. mdpi.commagritek.com The subsequent oxidation of these dihydropyridines leads to the corresponding 2,4-dimethyl-5-nitropyridines. mdpi.commagritek.com The use of acetaldehyde diethyl acetal as a source of acetaldehyde is a key innovation, as the direct use of the more volatile acetaldehyde does not allow for a controlled synthesis. mdpi.commagritek.com

These MCR approaches not only provide efficient access to a variety of unsymmetrically substituted 5-nitropyridines but also furnish valuable intermediates for the synthesis of more complex heterocyclic systems with potential biological activity. buketov.edu.kzresearchgate.net

Table 1: Examples of Multicomponent Reactions for Unsymmetric 5-Nitropyridines

| Starting Materials | Key Reagents | Product Type | Advantages |

| 2-nitroacetophenone (or nitroacetone), β-dicarbonyl compound, ammonium acetate | Acetaldehyde diethyl acetal | 4-methyl-substituted 5-nitro-1,4-dihydropyridines | Access to previously inaccessible compounds, satisfactory yields. mdpi.commagritek.com |

| Aryl-substituted nitroacetophenones, 1,3-dicarbonyl compounds, aldehydes | Ammonium acetate | 3-acetyl-5-nitro-1,4-dihydropyridines | Reduced reaction time, increased yields. buketov.edu.kzresearchgate.net |

Metal-Free and Solvent-Free Synthetic Protocols

The development of metal-free and solvent-free synthetic methods is a significant step towards greener and more sustainable chemical processes. These approaches reduce reliance on potentially toxic and expensive metal catalysts and minimize the use of volatile organic solvents.

A notable metal-free method for the synthesis of substituted pyridines utilizes aldehydes and ammonium acetate under mild conditions with air as the oxidant. rsc.org This oxidative cyclization involves direct C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage, offering an efficient and environmentally friendly route to pyridines. rsc.org

Furthermore, the reduction of nitro aromatics to amines, a key transformation in the synthesis of compounds like Ethyl 4-amino-5-nitropicolinate, can be achieved under metal-free conditions. One such method employs tetrahydroxydiboron (B82485) (B₂(OH)₄) in water, which acts as both the solvent and the hydrogen donor. organic-chemistry.org This process demonstrates good functional group tolerance and provides aromatic amines in high yields (up to 99%) under mild conditions. organic-chemistry.org This approach eliminates the need for transition-metal catalysts and organic solvents, making it a significantly greener alternative to traditional reduction methods that often rely on flammable catalysts like palladium on carbon or Raney nickel. organic-chemistry.orgorgsyn.org

Microwave-Promoted Reactions and Optimized Conditions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. biotage.com These benefits include dramatically reduced reaction times, increased yields, and the ability to perform reactions at elevated temperatures and pressures safely. biotage.comnih.gov

In the synthesis of nitropyridine derivatives, microwave irradiation has been successfully employed. For instance, novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates have been constructed through the condensation of N-carbamate α- and β-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave conditions. nih.gov This method provides an efficient route to novel nitrogen-containing scaffolds. nih.gov

Microwave heating has also been utilized in the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in a short reaction time with good to excellent yields. mdpi.com The optimization of microwave-assisted procedures, such as in the reductive homocoupling of aromatic nitro monomers to form azo-linked porous organic polymers, has demonstrated a significant reduction in reaction times (from hours to minutes) and an increase in yields compared to conventional heating. nih.gov

The efficiency of microwave-assisted synthesis makes it a valuable technique for the rapid and high-throughput synthesis of compound libraries, accelerating the drug discovery process. biotage.com

Innovative Synthetic Techniques

Beyond green chemistry principles, the adoption of innovative technologies like continuous flow chemistry is revolutionizing the synthesis of picolinates and other fine chemicals.

Continuous Flow Chemistry Applications in Picolinate Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. seqens.comrsc.org This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including picolinate derivatives. mdpi.comrsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency, safety, and scalability. seqens.comrsc.org The small reactor volumes inherent in flow systems enhance heat and mass transfer, resulting in faster and more selective reactions. rsc.orgacs.org

While specific examples for the continuous flow synthesis of this compound are not detailed in the provided search results, the principles and advantages of flow chemistry are broadly applicable to picolinate synthesis. For instance, reactions that are highly exothermic, such as nitrations, can be performed more safely in flow reactors due to the small reaction volume at any given time. rsc.org

Advantages of Flow Chemistry (e.g., accelerated reaction optimization, enhanced selectivity, controlled hazardous reactions)

The adoption of continuous flow chemistry in organic synthesis is driven by a range of significant benefits:

Accelerated Reaction Optimization : Flow chemistry enables rapid screening of reaction conditions, significantly speeding up the optimization process compared to batch methods. labunlimited.com This leads to reduced development time and costs. labunlimited.com

Enhanced Selectivity : The precise control over temperature and mixing in flow reactors often leads to higher reaction selectivity and yields. acs.orglabunlimited.com The high surface-area-to-volume ratio ensures excellent temperature control and minimizes concentration gradients. labunlimited.com

Controlled Hazardous Reactions : Flow chemistry provides a safer environment for conducting highly exothermic or otherwise hazardous reactions. The small volume of reactants at any given moment minimizes the risk of runaway reactions. seqens.comrsc.org

Improved Safety : The reduced scale and continuous nature of flow processes inherently enhance safety by minimizing the amount of hazardous material present at any one time. seqens.com

Scalability : Scaling up a reaction in a flow system is often more straightforward than in batch production, ensuring consistent product quality. seqens.com

Access to Novel Reaction Conditions : Flow chemistry allows for reactions to be conducted under conditions that are not feasible in batch reactors, such as superheated conditions, which can lead to novel reactivity. rsc.orglabunlimited.com

Table 2: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Continuous Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. seqens.comrsc.org |

| Safety | Higher risk with hazardous reactions due to large volumes. | Enhanced safety due to small reaction volumes. seqens.comrsc.org |

| Heat & Mass Transfer | Often limited, can affect reaction rates and selectivity. | Excellent heat and mass transfer, leading to faster and more selective reactions. rsc.orgacs.org |

| Scalability | Can be challenging, often requires re-optimization. | Generally more straightforward, ensuring consistent quality. seqens.com |

| Reaction Optimization | Time-consuming, requires multiple batch experiments. | Rapid optimization through automated screening of conditions. labunlimited.com |

Flow-Generated Reagents and Intermediates for Downstream Transformations

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates. The synthesis of complex molecules like this compound involves steps such as nitration and amination, which can benefit immensely from the precise control and enhanced safety offered by flow reactors.

The generation of reagents and intermediates in situ is a key strength of flow chemistry. rsc.orgnih.gov This approach minimizes the risks associated with handling and storing toxic, reactive, or explosive substances. For instance, nitrating agents can be generated in a flow system and immediately combined with the substrate stream, ensuring that only small quantities of the hazardous material exist at any given moment. This significantly improves the safety profile of nitration reactions, which are crucial for introducing the nitro group onto the picolinate ring.

Furthermore, flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, preventing the formation of hot spots that can lead to side reactions or thermal decomposition, a common issue in exothermic reactions like nitration. This level of control often leads to higher yields and purities compared to batch methods.

Chelation-Assisted Methodologies (e.g., Cu(OTf)₂-mediated C-glycosylation using picolinate esters)

Chelation-assisted strategies represent a refined approach to activating specific functional groups within a molecule. The use of picolinate esters as directing or leaving groups is a prime example of this methodology. The nitrogen atom of the pyridine ring in the picolinate moiety can act as a coordination site for a metal catalyst, positioning the catalyst to influence a reaction at a nearby site.

A notable application of this principle is the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) -mediated C-glycosylation, where a glycosyl picolinate serves as the glycosyl donor. nih.govbeilstein-journals.orgacsgcipr.orgresearchgate.net In this reaction, the picolinate ester functions as a chelation-assisted leaving group. The copper(II) salt coordinates to both the pyridine nitrogen and the carbonyl oxygen of the ester, forming a six-membered ring complex. This chelation activates the anomeric carbon of the sugar, facilitating its departure and the formation of an oxocarbenium ion intermediate under mild, neutral conditions. nih.gov This avoids the use of harsh Lewis acids that are often required to activate other types of glycosyl donors. nih.govresearchgate.net

The resulting oxocarbenium ion is then intercepted by a nucleophile, such as a silyl (B83357) enol ether or allyltrimethylsilane, to form a new carbon-carbon bond, yielding the C-glycoside product. nih.gov Research has shown that picolinate esters are highly effective in this role, providing excellent yields and stereoselectivities in the synthesis of C-glycosides. nih.gov This methodology demonstrates the utility of the picolinate structure in facilitating complex bond formations through transient metal chelation, a principle that can be extended to other transformations involving picolinate-containing substrates.

Table 1: Cu(OTf)₂-Mediated Allylation of Glycosyl Picolinates

| Entry | Glycosyl Picolinate | Nucleophile | Yield (%) | α:β Ratio |

| 1 | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl picolinate | Allyltrimethylsilane | 95 | >20:1 |

| 2 | 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl picolinate | Allyltrimethylsilane | 88 | 4:1 |

| 3 | 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl picolinate | Allyltrimethylsilane | 91 | >20:1 |

| 4 | 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl picolinate | Allyltrimethylsilane | 92 | 1:2.5 |

Data sourced from Ye, W. et al., J. Org. Chem. 2020, 85 (24), 16218–16225. nih.gov

Sequential Reactions Involving Complex Precursors

The construction of the densely substituted pyridine ring of this compound can be streamlined through sequential or multi-component reactions (MCRs). These reactions involve the combination of three or more starting materials in a single pot to form a complex product, where most or all of the atoms from the starting materials are incorporated into the final structure. acsgcipr.org This approach is highly atom-economical and efficient, reducing the number of synthetic steps, solvent usage, and purification operations.

Several classical and modern MCRs are employed for the de novo synthesis of pyridine rings, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org More contemporary methods often rely on transition metal catalysis or organocatalysis to assemble the pyridine core from simple, readily available precursors.

For example, a multi-component reaction for the synthesis of picolinate and picolinic acid derivatives has been developed using a nanoporous heterogeneous catalyst. rsc.orgnih.govnih.gov This reaction involves the condensation of an aldehyde, malononitrile, ammonium acetate, and ethyl 2-oxopropanoate. nih.gov The process proceeds through a series of sequential steps, including Knoevenagel condensation and Michael addition, to build the substituted dihydropyridine (B1217469) intermediate, which then undergoes oxidation to the aromatic picolinate product. nih.gov The use of a heterogeneous catalyst, such as a functionalized metal-organic framework (MOF), allows for easy separation and recycling, adding to the sustainability of the process. nih.govnih.gov Such MCR strategies provide a powerful and flexible platform for accessing a wide variety of substituted picolinates, which can then be further elaborated to yield complex targets like this compound.

Chemical Reactivity and Transformation Studies of Ethyl 4 Amino 5 Nitropicolinate

Functional Group Interconversions and Derivatization Strategies

The strategic modification of Ethyl 4-amino-5-nitropicolinate's functional groups is crucial for its application in synthetic chemistry. Each group offers a distinct handle for derivatization, allowing for the tailored synthesis of more complex molecules.

Reactions of the Ester Moiety (e.g., hydrolysis, transesterification)

The ethyl ester group at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved to yield the corresponding carboxylic acid, 4-amino-5-nitropicolinic acid. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to give the final carboxylic acid product. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. The mechanism under acidic conditions follows a protonation-addition-elimination-deprotonation sequence, while the basic-catalyzed route involves direct nucleophilic attack by an alkoxide. masterorganicchemistry.com

| Reaction Type | Reagents | Conditions | Product |

| Basic Hydrolysis | NaOH or KOH in aqueous ethanol (B145695) | Stirring at room temperature or mild heating | 4-Amino-5-nitropicolinic acid |

| Acidic Hydrolysis | HCl or H₂SO₄ in aqueous ethanol | Reflux for several hours | 4-Amino-5-nitropicolinic acid |

| Transesterification | Different alcohol (e.g., Methanol) with acid (H₂SO₄) or base (e.g., NaOCH₃) catalyst | Reflux in excess alcohol | Corresponding new ester (e.g., Mthis compound) |

Table 1: Reactions of the Ester Moiety

Transformations Involving the Amino Group

The nucleophilic character of the aromatic amino group at the C-4 position allows for several key transformations, including acylation and alkylation.

Acylation and Alkylation: The amino group can readily react with electrophilic reagents. Acylation with acyl chlorides (like acetyl chloride) or acid anhydrides in the presence of a non-nucleophilic base (like pyridine) yields the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce new functionalities. Similarly, alkylation can be achieved using alkyl halides, though over-alkylation can sometimes be an issue. These reactions are standard nucleophilic substitution processes where the lone pair of the amino nitrogen acts as the nucleophile.

| Reaction Type | Reagents | Conditions | Product |

| Acylation | Acyl chloride (e.g., Acetyl chloride) with pyridine or NaOH | Stirring at 0–10°C | N-acylated derivative |

| Alkylation | Alkyl halide (e.g., Methyl iodide) with a base (e.g., K₂CO₃) | Room temperature or mild heating | N-alkylated derivative |

Table 2: Transformations of the Amino Group

Reactivity of the Nitro Group (e.g., nucleophilic substitution, reduction processes)

The strongly electron-withdrawing nitro group at the C-5 position significantly influences the molecule's reactivity. It activates the pyridine ring towards nucleophilic attack and can itself be a target for chemical modification, most notably through reduction.

Nucleophilic Aromatic Substitution (SNAr): The nitro group profoundly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. mdpi.com In the case of this compound, this effect makes the C-6 position susceptible to substitution of hydrogen, a process known as Vicarious Nucleophilic Substitution (VNS), which is discussed in detail in section 3.2. organic-chemistry.orgscispace.com

Reduction: The most common and synthetically valuable reaction of the aromatic nitro group is its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This reduction can be accomplished through various methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and efficient method. masterorganicchemistry.com

Metal-Acid Systems: Dissolving metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com

Indium/Ammonium (B1175870) Chloride: A milder and more selective method involves the use of indium metal in the presence of ammonium chloride in an aqueous ethanol solution. This system has been shown to selectively reduce nitro groups while leaving other functional groups like esters unaffected. orgsyn.org

The product of this reduction is Ethyl 4,5-diaminopicolinate, a key intermediate for the synthesis of heterocyclic systems like imidazopyridines.

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Can be conducted at neutral pH; clean reaction. masterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Robust and widely used; requires acidic conditions. masterorganicchemistry.com |

| Indium System | In, NH₄Cl, aqueous ethanol | High selectivity for the nitro group; tolerant of ester functions. orgsyn.org |

Table 3: Common Methods for Nitro Group Reduction

Mechanistic Investigations of Associated Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing synthetic pathways. A particularly relevant mechanism for this class of compounds is the Vicarious Nucleophilic Substitution of hydrogen.

Vicarious Nucleophilic Substitution (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, such as nitropyridines. organic-chemistry.org It allows for the formal substitution of a hydrogen atom by a nucleophile. The reaction involves a carbanion that bears a leaving group at the nucleophilic carbon center. organic-chemistry.org For nitropyridines, the reaction typically occurs at the positions activated by the nitro group (ortho and para).

The general mechanism consists of two main steps: the addition of the carbanion to the electrophilic aromatic ring to form an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.govacs.org This process is distinct from traditional SNAr reactions, which require a leaving group (like a halogen) to be initially present on the aromatic ring.

Meisenheimer-Type Adduct Formation and Subsequent Elimination

The key intermediate in the VNS reaction is an anionic σ-adduct, often referred to as a Meisenheimer complex or Meisenheimer-type adduct. nih.govwikipedia.org

Formation: When a nucleophile attacks an electron-deficient aromatic ring like a nitropyridine, it can add to a carbon atom bearing a hydrogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. nih.govwikipedia.org This adduct is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The formation of these adducts from polynitroarenes and various nucleophiles is a well-established phenomenon. organic-chemistry.org In the context of VNS, the attacking nucleophile is a carbanion with a leaving group (X) attached to the carbanionic center (e.g., ⁻CH(X)R).

Elimination: Following the formation of the Meisenheimer-type adduct, the second crucial step is the rearomatization. In the VNS mechanism, a base removes a proton from the carbon where addition occurred, and this is followed by the elimination of HX (where X is the leaving group from the original carbanion). acs.org This base-induced β-elimination is what distinguishes VNS from other nucleophilic aromatic substitutions. The steric environment around the addition site can significantly impact the elimination step; severe steric hindrance may inhibit the reaction and lead to the isolation of the stable Meisenheimer adduct instead of the final substitution product. acs.org

Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituent groups. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic substitution, particularly at the positions ortho and para to it.

The amino group (-NH2) at the 4-position is an electron-donating group, which can modulate the electronic properties of the pyridine ring. Its presence can direct incoming electrophiles and influence the regioselectivity of reactions. The ethyl ester group (-COOEt) at the 2-position is also electron-withdrawing and can affect the reactivity of the adjacent carboxyl group.

Steric hindrance plays a crucial role in determining the accessibility of reagents to the reactive sites on the molecule. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the bulkiness of the nucleophile and the substituents on the pyridine ring can affect the rate and outcome of the reaction. Studies on related nitro-substituted aromatic ethers have shown that increased steric hindrance can significantly lower reaction rates by impeding the formation of the intermediate complex. capes.gov.br For example, the reaction rate of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers is reduced by a factor of 10^5 compared to aniline, a phenomenon attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. capes.gov.br

Oxidative Decarboxylation Reactions (e.g., with silver(II) picolinate)

Oxidative decarboxylation is a key transformation for carboxylic acids, and nitropyridine carboxylic acids are no exception. While direct studies on the oxidative decarboxylation of this compound with silver(II) picolinate (B1231196) are not extensively documented in the provided results, the principles of such reactions can be inferred from studies on similar compounds. The reaction generally involves the replacement of a carboxyl group with another functional group, or its complete removal.

Silver(II) picolinate is a potent oxidizing agent. In the context of decarboxylation, the reaction is believed to proceed through a radical mechanism, particularly at catalytic concentrations of silver(II). researchgate.net The silver(II) ion can be generated in situ from silver(I) salts by oxidation with a strong oxidizing agent like potassium persulfate. nih.govnih.gov

A proposed mechanism for the oxidative decarboxylation of carboxylic acids by the Ag(I)/S2O8^2- system involves the initial oxidation of Ag(I) to Ag(II). nih.gov The Ag(II) ion then facilitates the decarboxylation of the carboxylic acid. The efficiency of this process can be influenced by factors such as pH, temperature, and the concentration of the silver salt and persulfate. nih.govnih.gov For instance, in the oxidative decarboxylation of levulinic acid, optimal conditions were found to be a temperature of 160°C and a pH of 5.0, leading to a significant conversion rate. nih.gov

Table 1: Factors Affecting Oxidative Decarboxylation of Levulinic Acid

| Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|

| Temperature | 160 °C | Increased conversion | nih.gov |

| pH | 5.0 | High conversion rate | nih.gov |

| Ag(I)/Persulfate Dosage | Varied | Influences product yield | nih.gov |

| Buffer Solution | NaOH-KH2PO4 | Suitable for the reaction | nih.govnih.gov |

Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems due to the presence of strategically placed functional groups that can participate in cyclization reactions.

Formation of Fused Heterocyclic Systems from Nitropyridine Precursors (e.g., triazolo[4,5-c]pyridine, imidazo[4,5-c]pyridin-2-one)

The amino and nitro groups on the pyridine ring of this compound are key to the formation of fused heterocyclic systems like triazolo[4,5-c]pyridines and imidazo[4,5-c]pyridin-2-ones.

Triazolo[4,5-c]pyridines: The synthesis of triazolo[1,5-a]pyridines, an isomeric form, often involves the cyclization of N-(pyrid-2-yl)formamidoximes or the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring. organic-chemistry.org While the direct synthesis from this compound is not detailed, the general strategy involves the transformation of the amino and nitro groups into a diaminopyridine intermediate, which can then be cyclized.

Imidazo[4,5-c]pyridin-2-ones: The synthesis of imidazo[4,5-c]pyridines and their derivatives often starts from substituted nitropyridines. acs.org For example, an efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines utilizes 2,4-dichloro-3-nitropyridine (B57353) as a key building block. acs.org The synthetic route typically involves nucleophilic substitution, reduction of the nitro group to an amino group, and subsequent cyclization to form the imidazole (B134444) ring. acs.orgnih.gov The synthesis of imidazo[4,5-c]pyridin-2-one derivatives has been reported as part of the discovery of novel kinase inhibitors. nih.gov

Base-Promoted Cyclocondensation for Pyridine Ring Formation

While the provided outline focuses on reactions of the existing pyridine ring in this compound, it is worth noting that nitropyridine derivatives can be synthesized through base-promoted cyclocondensation reactions. These methods build the pyridine ring itself from acyclic precursors.

Role in Metal Complexation and Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) in this compound makes it a potential ligand for the formation of metal complexes. The amino group, the pyridine nitrogen, the nitro group, and the carbonyl oxygen of the ester group can all potentially coordinate with metal ions.

The coordination chemistry of similar molecules, such as amino-amide derivatives of 4-nitrophenol, has been shown to be quite versatile. rsc.org These ligands can exhibit various coordination modes depending on the reaction conditions, including the solvent and the metal-to-ligand ratio. rsc.org For instance, N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide can act as a zwitterion or coordinate to a metal in a 1:1 or 1:2 metal-to-ligand ratio. rsc.org The solvent can also play a critical role, with different coordination geometries being favored in different solvents. rsc.org Although specific studies on the metal complexes of this compound were not found in the provided search results, the principles from related systems suggest it would be a versatile ligand.

Synthesis and Chemical Utility of Derivatives and Analogues

Structural Diversification through Substituent Modification

The inherent reactivity of the picolinate (B1231196) core enables the introduction of various substituents, leading to a broad spectrum of structurally diverse molecules.

The synthesis of substituted picolinates, such as methyl 3-bromo-4-methyl-5-nitropicolinate, highlights the adaptability of the pyridine (B92270) ring to further functionalization. chemicalbook.combldpharm.com A common strategy involves the use of a pre-functionalized pyridine derivative. For instance, methyl 3-bromo-4-methyl-5-nitropicolinate can be synthesized from 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) through a palladium-catalyzed carbonylation reaction. chemicalbook.com This process, conducted under carbon monoxide pressure in the presence of methanol (B129727) and a base, efficiently introduces the methyl ester group at the 2-position of the pyridine ring. chemicalbook.com

Another approach to substituted picolinates involves the modification of a pre-existing picolinate structure. For example, a method for preparing 3-bromo-4-methylpyridine (B15001) involves the hydrogenation reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine. google.com Such synthetic routes provide access to a variety of substituted picolinates that serve as valuable intermediates. google.comresearchgate.net

Table 1: Synthesis of Methyl 3-bromo-4-methyl-5-nitropicolinate

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-bromo-2-iodo-4-methyl-5-nitropyridine | (Ph3P)2PdCl2, CO (4 bar), CH3CN, MeOH, Et3N, 80 °C, 5 h | Methyl 3-bromo-4-methyl-5-nitropicolinate | 61% | chemicalbook.com |

4-Amino-6-(heterocyclic)picolinates are significant compounds, notably used as herbicides. google.comwipo.int Their synthesis often involves the coupling of a 6-halopicolinate with a heterocyclic boronic acid or boronate ester. google.com An improved process for preparing these compounds has been developed, which focuses on enhancing the yield of the final products. google.com The general structure of these molecules allows for a wide range of substituents, making them versatile building blocks for further chemical synthesis. google.com These compounds can be derived from precursors like 4-amino-3,5,6-trichloropicolinic acid (Picloram) or its esters. google.com

The synthesis can also be approached through nucleophilic displacement reactions. For example, ethyl 4-chloroisothiazolo[5,4-b]pyridine-5-carboxylate can react with various amino compounds to produce ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates. researchgate.net This method provides a direct route to introduce diverse amino functionalities at the 4-position of the fused heterocyclic system.

Ethyl 4-Amino-5-nitropicolinate as a Precursor to Complex Heterocyclic Scaffolds

The strategic arrangement of the amino, nitro, and ester groups in this compound makes it an ideal starting material for the construction of various fused heterocyclic systems.

While direct synthesis of pyridopyrazine derivatives from this compound is not explicitly detailed in the provided context, the synthesis of related nitrogen-containing fused heterocycles is well-documented. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, bearing a nitropyridine substituent, with triethylamine (B128534) can lead to the formation of imidazo[1,2-a]pyridines. nih.govresearchgate.net This type of base-induced rearrangement highlights a potential pathway for cyclization reactions involving a nitropyridine precursor to form fused bicyclic systems. The general principle involves the intramolecular reaction of a side chain with the pyridine ring, often facilitated by the electron-withdrawing nature of the nitro group.

The synthesis of indolyl-pyridines can be achieved through various strategies, often involving the coupling of a pyridine moiety with an indole (B1671886) precursor. In a related synthesis, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones containing a nitropyridine group with triethylamine can yield not only imidazo[1,2-a]pyridines but also 2-pyridylaminoindoles, demonstrating a pathway to link pyridine and indole rings. nih.govresearchgate.net The formation of the indole ring in this case is a result of a rearrangement process.

δ-Carbolines: The synthesis of δ-carbolines, a class of indole alkaloids, can be achieved through methods such as the Cadogan reaction of 2-aryl-3-nitropyridines. researchgate.net This reaction involves a reductive cyclization where the nitro group is key to the formation of the new heterocyclic ring. A unified approach to synthesizing all four carboline isomers (α, β, γ, and δ) often utilizes a cross-coupling reaction followed by reductive cyclization of a nitropyridine intermediate. researchgate.net These methods underscore the importance of nitropyridine precursors in the construction of the carboline framework. nih.govnih.gov

Epoxybenzooxocino[4,3-b]pyridines: The synthesis of these complex, bridged heterocyclic systems has been reported through intramolecular cyclization reactions. rsc.org For example, the Claisen-Schmidt condensation of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde can unexpectedly lead to the formation of an epoxybenzooxocino[4,3-b]pyridine derivative. rsc.org While not directly starting from this compound, this demonstrates a pathway to such complex scaffolds. Another study describes the synthesis and bacteriostatic properties of epoxybenzooxocino[4,3-b]pyridine derivatives, which were tested for their ability to inhibit SARS-CoV-2 replication. researchgate.net

Functionalized Picolinate Esters as Synthetic Intermediates

Functionalized picolinate esters, such as this compound, are highly valued in synthetic chemistry for their capacity to undergo a variety of chemical transformations. The pyridine core, substituted with both electron-donating (amino) and electron-withdrawing (nitro, ester) groups, allows for nuanced control over reactivity. These intermediates are particularly instrumental in reactions that construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as in acylation reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and materials.

The construction of C-C and C-N bonds is central to the assembly of complex organic molecules. Functionalized picolinate esters can participate in several powerful catalytic reactions designed for this purpose.

Palladium-catalyzed cross-coupling reactions are a primary tool for forming these bonds. The Suzuki-Miyaura coupling, for instance, typically joins an organoboron species with an organohalide to form a C-C bond. nih.govwikipedia.org While traditional methods rely on halides, recent advancements have expanded the scope to include other electrophiles. Notably, esters have emerged as viable coupling partners in nickel-catalyzed decarbonylative cross-coupling reactions. researchgate.net A significant development involves a decarbonylative process that forges C(sp2)–C(sp3) bonds from activated carboxylic acids, specifically as 2-pyridyl esters, and alkyl groups derived from amines. chemrxiv.org This highlights the potential of the picolinate ester moiety in this compound to serve as an activated handle for introducing the pyridine scaffold into other molecules through C-C bond formation.

For C-N bond formation, the Buchwald-Hartwig amination is a preeminent method, enabling the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize aryl amines. organic-chemistry.org The general applicability of this chemistry suggests that heterocyclic amines and halides are suitable substrates, allowing for the construction of complex nitrogen-containing architectures. While the amino group of this compound could potentially undergo further functionalization, the pyridine ring itself, if modified to bear a halide, would be a prime candidate for Buchwald-Hartwig cross-coupling reactions. The scope of these reactions is extensive, though the specific conditions, including the choice of ligand and base, are often substrate-dependent. wikipedia.org

| Reaction Type | Description | Role of Picolinate Ester Derivative | Key Catalyst Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling (Decarbonylative) | Forms a C-C bond by coupling an organoboron compound with an ester electrophile. researchgate.netchemrxiv.org | Acts as an activated carboxylic acid derivative (electrophile). chemrxiv.org | Nickel or Palladium researchgate.net |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org | A halogenated picolinate could serve as the aryl halide component. | Palladium wikipedia.orgorganic-chemistry.org |

The ester functional group is a key reactive center for acylation reactions. The reaction of an ester with an amine, known as aminolysis, produces an amide and an alcohol. chemistrysteps.com This nucleophilic acyl substitution is a fundamental transformation in organic synthesis, particularly in the formation of peptide bonds. youtube.com

While simple alkyl esters can be sluggish acylating agents due to the poor leaving group ability of the alkoxy group, their reactivity can be enhanced. chemistrysteps.com Picolinate esters can be converted into "active esters," which are more potent acylating reagents. nih.gov These active esters, such as N-hydroxysuccinimide (NHS) esters, readily react with the primary amine groups of other molecules, including the N-terminus of amino acids and peptides. nih.govnih.gov The process involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond.

In the context of peptide synthesis, a variety of sophisticated coupling reagents, such as BOP, PyBOP, HBTU, and HATU, are employed to facilitate amide bond formation. sigmaaldrich.combachem.com These reagents often work by converting a carboxylic acid into a highly reactive ester intermediate in situ, which then rapidly reacts with an amine. The use of picolinate esters in such transformations is well-established, underscoring the utility of this compound's ester group as a handle for conjugation to amines and amino acids. nih.govpeptide.com This reaction is chemoselective for primary amines, although side reactions with other nucleophilic groups like hydroxyls can occur if a large excess of the acylating agent is used. nih.gov

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

The FT-IR spectrum of Ethyl 4-amino-5-nitropicolinate is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino group (NH₂) would be indicated by symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The nitro group (NO₂) would show strong characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The carbonyl group (C=O) of the ethyl ester will produce a strong absorption band in the region of 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group would likely appear in the 1200-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (Amino) | 3300 - 3500 |

| C-H Stretching (Aromatic) | > 3000 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=O Stretching (Ester) | 1720 - 1740 |

| C=C, C=N Stretching (Pyridine Ring) | 1400 - 1600 |

| NO₂ Asymmetric Stretching | 1500 - 1550 |

| NO₂ Symmetric Stretching | 1300 - 1360 |

| C-O Stretching (Ester) | 1200 - 1300 |

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching (Aromatic & Aliphatic) | 2800 - 3100 |

| C=O Stretching (Ester) | 1720 - 1740 |

| Pyridine Ring Breathing Modes | ~1000 |

| NO₂ Symmetric Stretching | 1300 - 1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution, providing detailed information about the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of this compound would display distinct signals for each non-equivalent proton in the molecule. The protons of the ethyl group are expected to show a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine ring will be influenced by the electronic effects of the amino and nitro substituents. The amino group protons would likely appear as a broad singlet. The exact chemical shifts would depend on the solvent used.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet |

| CH₂ (Ethyl) | 4.2 - 4.4 | Quartet |

| Aromatic H | 7.0 - 8.5 | Singlets/Doublets |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with their specific chemical shifts influenced by the attached amino and nitro groups. The carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C (Pyridine Ring) | 110 - 160 |

| CH₂ (Ethyl) | 60 - 65 |

| CH₃ (Ethyl) | 13 - 15 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could be employed to establish long-range correlations between protons and carbons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight. The fragmentation patterns observed in the mass spectrum are predictable based on the compound's functional groups, including the ethyl ester, amino group, and nitro group on the pyridine ring.

The fragmentation process for similar heterocyclic ethyl esters often begins with the cleavage of the ethoxy group from the ester. researchgate.net A common initial fragmentation step is the loss of an ethanol (B145695) molecule (CH₃CH₂OH, mass of 46 Da). researchgate.net Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the carboxyl group and hydrogen cyanide (HCN, 27 Da) from the pyridine ring. researchgate.net The study of N-ethoxycarbonyl amino acid ethyl esters also shows characteristic fragmentation patterns that help in structural identification. nih.gov The analysis of these fragments allows for the precise confirmation of the compound's molecular structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Lost Group | Mass (Da) |

|---|---|---|

| [M - C₂H₅OH]⁺ | Ethanol | 46 |

| [M - CO]⁺ | Carbon Monoxide | 28 |

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its chromophores: the aminonitropyridine ring system. The ability of related compounds, such as those containing a para-aminobenzoate fragment, to absorb in the UV-visible region is well-documented. researchgate.net The spectrum for this compound is expected to show distinct absorption bands. Typically, aromatic nitro compounds and aromatic amines exhibit strong absorption due to π → π* and n → π* transitions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring leads to significant intramolecular charge transfer (ICT) character, which typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift).

Luminescence Measurements for Electronic Transitions

Luminescence spectroscopy, including fluorescence and phosphorescence, provides further information about the electronic excited states of a molecule. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The fluorescence properties of a molecule are closely related to its structure. For instance, benzocaine (B179285) (ethyl 4-aminobenzoate) and its derivatives are known to form association complexes that can be studied using fluorescence emission. researchgate.net The aminonitropyridine core of this compound suggests potential for luminescence, although nitroaromatic compounds are often weak emitters due to efficient non-radiative decay pathways (e.g., intersystem crossing). The study of its luminescence would reveal details about the nature and lifetime of its excited states.

Surface and Elemental Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Catalyst Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com While XPS analyzes the compound itself, it is particularly powerful for characterizing heterogeneous catalysts that might be used in the synthesis or conversion of this compound. researchgate.net If this compound were, for example, produced via a palladium-catalyzed reaction, XPS could be used to analyze the catalyst surface. researchgate.net It can determine the oxidation states of the metal (e.g., Pd(0) vs. Pd(II)), identify surface contaminants or poisoning agents, and quantify the elemental composition of the catalyst's near-surface region (typically the top 10 nm). mdpi.com This information is crucial for understanding catalyst activity, stability, and deactivation mechanisms. mdpi.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive trace analysis technique used to determine the elemental composition of a sample. scholarsresearchlibrary.comresearchgate.net In the context of this compound, ICP-OES would be an invaluable tool for quality control. It can detect and quantify trace-level metallic impurities that may remain from the manufacturing process, such as residual catalysts (e.g., palladium, copper, nickel). bme.humdpi.com The sample is introduced into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. researchgate.net The intensity of the emitted light is proportional to the concentration of each element, allowing for precise quantification, often at parts-per-billion (ppb) levels. scholarsresearchlibrary.combme.hu This ensures the purity of the final compound, which is critical for its subsequent applications.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Carbon Monoxide |

| Hydrogen Cyanide |

| Benzocaine (ethyl 4-aminobenzoate) |

| Palladium |

| Copper |

Computational and Theoretical Chemistry Studies of Nitropyridine and Picolinate Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, electron distribution, and other key properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods in quantum chemistry. The Hartree-Fock method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. q-chem.comyoutube.com It provides a qualitative understanding of molecular structures but is known to have limitations as it does not adequately account for electron correlation. q-chem.comnih.gov The computational cost of standard HF calculations scales significantly with the size of the system, which has led to the development of more efficient algorithms for large molecules like proteins. nih.gov

Density Functional Theory has become a more popular and widely used alternative. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods include a term for electron correlation, making them generally more accurate than HF for many applications. researchgate.net Hybrid DFT functionals, such as the widely used B3LYP, combine a portion of the exact exchange from Hartree-Fock theory with various exchange and correlation functionals, often yielding results with high accuracy for molecular geometries and vibrational frequencies. researchgate.netresearchgate.net For instance, studies on related nitropyridine derivatives have successfully used the B3LYP method to calculate heats of formation and optimize molecular geometries. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgfiveable.me Basis sets range in complexity from minimal, such as STO-3G which uses the minimum number of functions to represent each atomic orbital, to much larger and more flexible sets. wikipedia.orgyoutube.com

Split-valence basis sets, like the Pople-style 6-31G, offer improved flexibility by using multiple functions to describe the valence orbitals, which are most involved in chemical bonding. fiveable.memit.edu To enhance accuracy, these can be augmented with:

Polarization functions (indicated by an asterisk, e.g., 6-31G* or 6-31G(d,p)): These add functions of higher angular momentum, allowing for a more accurate description of anisotropic electron density in bonds. fiveable.me

Diffuse functions (indicated by a plus sign, e.g., 6-31+G): These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. youtube.com

Correlation-consistent basis sets, such as Dunning's cc-pVDZ, cc-pVTZ, and cc-pVQZ series, are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a greater computational expense. fiveable.meumich.edu The selection of a basis set is always a compromise between desired accuracy and computational cost, with larger basis sets providing more accurate results but requiring significantly more computational resources. umich.edu

| Basis Set Type | Description | Common Examples |

|---|---|---|

| Minimal | Uses a single basis function for each atomic orbital. fiveable.me Provides a basic representation with limited accuracy. wikipedia.org | STO-3G, STO-6G |

| Split-Valence | Uses multiple basis functions for valence orbitals and a single function for core orbitals, allowing more flexibility in describing bonding. fiveable.me | 3-21G, 6-31G, 4-31G |

| Polarized | Adds polarization functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) to describe non-spherical electron distribution. fiveable.me Denoted with . | 6-31G(d), 6-31G |

| Diffuse | Adds functions with small exponents to better describe electrons that are far from the nucleus, important for anions and weak interactions. youtube.com Denoted with +. | 6-31+G(d), 6-311++G(d,p) |

| Correlation-Consistent | Systematically designed to recover correlation energy as the basis set size increases (Double-Zeta, Triple-Zeta, etc.). fiveable.me | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ |

A primary application of quantum chemical calculations is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. researchgate.net For a molecule like Ethyl 4-amino-5-nitropicolinate, with a flexible ethyl ester group, conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the most stable, lowest-energy structure. For example, in a study of the related molecule ethyl 4-aminobenzoate, the stable geometry was determined by scanning the potential energy surface. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Simulation and Interpretation of Spectroscopic Data

Computational methods are invaluable for simulating spectra, which aids in the interpretation and assignment of experimental spectroscopic data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a geometry optimization. After finding the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.gov The resulting vibrational frequencies and their corresponding normal modes (the collective motions of the atoms for each vibration) can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to assign the vibrational wavenumbers for ethyl 4-aminobenzoate. researchgate.net Such analyses allow for a detailed assignment of specific peaks in an experimental spectrum to particular molecular motions, such as C-H stretching, NO₂ group vibrations, or pyridine (B92270) ring deformations. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Stretch (Amino) | 3300-3500 | Symmetric and asymmetric stretching of the N-H bonds. |

| C-H Stretch (Aromatic/Alkyl) | 2900-3100 | Stretching of C-H bonds on the pyridine ring and ethyl group. |

| C=O Stretch (Ester) | 1700-1750 | Stretching of the carbonyl double bond. |

| NO₂ Stretch (Nitro) | 1500-1560 (asymmetric) 1300-1370 (symmetric) | Asymmetric and symmetric stretching of the N-O bonds. |

| Pyridine Ring Vibrations | 1400-1600 | Stretching and deformation modes of the C-C and C-N bonds within the ring. |

| C-O Stretch (Ester) | 1100-1300 | Stretching of the C-O single bond in the ester functional group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict NMR chemical shifts, which is highly beneficial for confirming molecular structures. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net This method, often used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.netmdpi.com

To account for the influence of a solvent on the molecule's geometry and electronic properties, which can significantly affect NMR shifts, calculations are often performed using a solvent model. mdpi.com The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. q-chem.comwikipedia.org It treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic environment for the calculation. wikipedia.org The combination of GIAO with a reliable DFT functional and basis set, along with the IEF-PCM model, can yield theoretical chemical shifts that are in excellent agreement with experimental data, aiding in the definitive assignment of ¹H and ¹³C NMR spectra. mdpi.comnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states that are often impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational methods, particularly DFT, can locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For reactions involving nitropyridines, such as nucleophilic aromatic substitution or functional group transformations, computational analysis can map the entire reaction pathway. For example, in a study on the phosphonation of pyridines activated by a Lewis acid (BF3), calculations showed that the C–P bond in the transition state was very long (2.73–2.79 Å), indicating a very early transition state. acs.org This analysis helped to rationalize the observed regioselectivity, showing that while the C4-substituted product is thermodynamically more stable, the kinetic preference can vary. acs.org Similarly, the mechanism for the nitration of pyridine itself has been studied computationally, revealing a pathway involving a rsc.orgntnu.no sigmatropic shift of the nitro group. ntnu.no Such analyses provide a detailed, step-by-step picture of the bond-breaking and bond-forming processes.

The synergy between computational prediction and experimental verification is a cornerstone of modern chemical research. Theoretical calculations can propose plausible reaction mechanisms, which can then be tested and validated through targeted experiments.

A prime example is the nitration of pyridine with dinitrogen pentoxide. Early experimental work suggested a complex mechanism. Computational studies helped to model potential intermediates and transition states, supporting a mechanism where the pyridine is first nitrated on the ring nitrogen to form an N-nitropyridinium ion. ntnu.no This intermediate then reacts with bisulfite, leading to dihydro- and tetrahydro-pyridine intermediates, which ultimately eliminate to form 3-nitropyridine. ntnu.no The calculated energy barriers and intermediate stabilities from these models are consistent with the experimental observations, providing strong evidence for the proposed pathway.

In the context of this compound, computational modeling could be used to predict its reactivity in various transformations, such as the reduction of the nitro group or nucleophilic substitution at the pyridine ring. For instance, DFT calculations could assess the mechanisms of nucleophilic substitution, modeling the attack of a nucleophile and calculating the energy barriers for displacing a leaving group, thereby predicting the most likely reaction outcome. rsc.orgnih.gov These predictions can guide synthetic chemists in designing efficient and selective reactions.

Linear Free Energy Relationships (LFER) in Pyridine Chemistry

Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry for quantitatively correlating reaction rates or equilibrium constants for a series of related reactions. wikipedia.orgiupac.org The Hammett equation is a classic example of an LFER that describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. nih.gov These principles are readily extended to heterocyclic systems like pyridine to understand the electronic effects of substituents on the reaction center. ic.ac.uk

In the context of this compound, the pyridine ring is substituted with an amino group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 2-position. The reactivity of this molecule is modulated by the electronic interplay of these substituents.